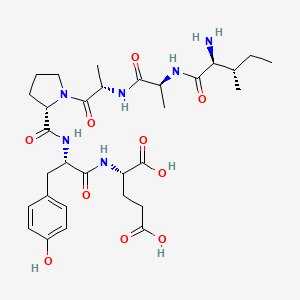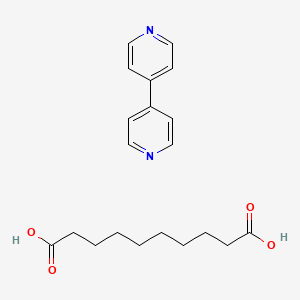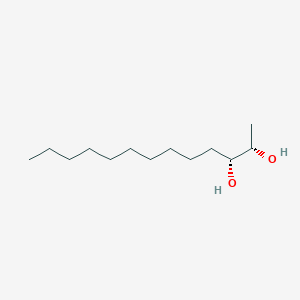![molecular formula C16H11N5O2 B14220626 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-nitro- CAS No. 824394-56-1](/img/structure/B14220626.png)
1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-nitro- is a heterocyclic aromatic organic compound It is a derivative of benzimidazole, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-nitro- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by nitration. The reaction conditions often include the use of acidic or basic catalysts, solvents like dimethyl sulfoxide (DMSO), and elevated temperatures to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted benzimidazoles, and various functionalized imidazole compounds .
Scientific Research Applications
1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-nitro- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-nitro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole, 2-phenyl-: Similar structure but lacks the nitro group.
1H-Imidazole, 2-phenyl-: Contains an imidazole ring but lacks the benzimidazole core.
2-Phenylbenzimidazole: Similar to 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-nitro- but without the nitro group.
Uniqueness
1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-nitro- is unique due to the presence of both the benzimidazole and imidazole rings along with a nitro group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
CAS No. |
824394-56-1 |
|---|---|
Molecular Formula |
C16H11N5O2 |
Molecular Weight |
305.29 g/mol |
IUPAC Name |
2-[2-(1H-imidazol-2-yl)phenyl]-6-nitro-1H-benzimidazole |
InChI |
InChI=1S/C16H11N5O2/c22-21(23)10-5-6-13-14(9-10)20-16(19-13)12-4-2-1-3-11(12)15-17-7-8-18-15/h1-9H,(H,17,18)(H,19,20) |
InChI Key |
RWVPQPBWIJAEMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CN2)C3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![9H-Carbazole, 3,6-dibromo-9-[(2-propenyloxy)methyl]-](/img/structure/B14220606.png)
![2,6,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene](/img/structure/B14220613.png)
![1H-Indole, 2-(2-chlorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14220616.png)
![[(2S,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol](/img/structure/B14220617.png)


